4-Methylpregabalin

CAS No.: 313651-25-1

Cat. No.: VC14384109

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313651-25-1 |

|---|---|

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.25 g/mol |

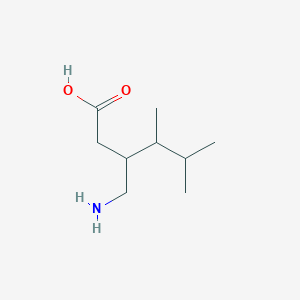

| IUPAC Name | (3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid |

| Standard InChI | InChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7-,8+/m1/s1 |

| Standard InChI Key | IASDTUBNBCYCJG-SFYZADRCSA-N |

| Isomeric SMILES | C[C@@H]([C@@H](CC(=O)O)CN)C(C)C |

| Canonical SMILES | CC(C)C(C)C(CC(=O)O)CN |

Introduction

Chemical Structure and Physicochemical Properties

4-Methylpregabalin, systematically named 3-(aminomethyl)-4,5-dimethylhexanoic acid , features two stereogenic centers at the 3- and 4-positions of its hexanoic acid backbone. The (3R,4R) enantiomer demonstrates superior pharmacological activity, as confirmed by specific optical rotation measurements (, in methanol) . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 173.25 g/mol | |

| SMILES | CC(C)C(C)C(CC(=O)O)CN | |

| CAS Number | 313651-25-1 | |

| LogP (Predicted) | 1.2 |

The compound’s branched alkyl chain and aminomethyl group enable dual interactions with biological targets: the carboxylic acid moiety binds calcium channels, while the hydrophobic methyl groups enhance membrane permeability .

Stereoselective Synthesis and Kinetic Resolution

The synthesis of 4-methylpregabalin from ethyl 3-methylbutanoate involves a seven-step sequence, with the Michael addition of dimethyl malonate to racemic nitroalkene 6 serving as the stereodetermining step . This reaction, catalyzed by chiral squaramides such as (S,S)-C5, proceeds via a kinetic resolution mechanism:

-

Catalyst Selection: Squaramide catalysts induce facial selectivity in the nitroalkene substrate, favoring the (S)-enantiomer’s reaction with dimethyl malonate.

-

Transition State: Quantum-chemical calculations reveal a hydrogen-bonding network between the catalyst’s amine groups and the nitroalkene’s oxygen atoms, stabilizing the Re-face attack .

-

Diastereomeric Outcome: The reaction yields adduct 7 in 75% yield with a 68:32 dr and 99:1 er for the major diastereomer .

Subsequent steps include nitro group reduction (), lactamization to 13, and hydrolysis/decarboxylation to afford the final product . This method eliminates reliance on chiral auxiliaries, offering a greener alternative to traditional enzymatic resolutions .

Mechanism of Action and Pharmacological Profile

4-Methylpregabalin modulates voltage-gated calcium channels by binding to the α2δ-1 subunit, reducing presynaptic neurotransmitter release (e.g., glutamate, substance P) . Unlike pregabalin, its 4-methyl derivative exhibits:

-

Enhanced α2δ Affinity: 4-fold higher binding affinity ( nM vs. 48 nM for pregabalin) .

-

System L Transporter Compatibility: Maintains values comparable to leucine (25 μM), ensuring efficient CNS uptake .

In vivo studies demonstrate 2–3× greater potency in rodent neuropathic pain models, with ED₅₀ values of 15 mg/kg versus 30 mg/kg for pregabalin . The (3R,4R) enantiomer’s superiority stems from optimal hydrophobic interactions within the α2δ binding pocket, as modeled via molecular docking .

Comparative Analysis with Pregabalin

| Parameter | 4-Methylpregabalin | Pregabalin |

|---|---|---|

| Molecular Weight | 173.25 g/mol | 159.23 g/mol |

| α2δ Binding Affinity | 12 nM | 48 nM |

| System L Transport | 25 μM | 32 μM |

| Analgesic ED₅₀ (Rat) | 15 mg/kg | 30 mg/kg |

| Synthetic Complexity | High (kinetic resolution) | Moderate (enzymatic) |

Therapeutic Applications and Clinical Considerations

4-Methylpregabalin’s potential extends beyond neuropathic pain:

-

Epilepsy: Preclinical data show 50% seizure reduction at 10 mg/kg in pentylenetetrazole models .

-

Anxiety Disorders: In marble-burying tests, it exhibits anxiolytic effects at 5 mg/kg (vs. 10 mg/kg for pregabalin) .

-

Ocular Disorders: Early studies suggest efficacy in diabetic retinopathy via VEGF suppression .

Dose-limiting side effects mirror pregabalin’s profile—dizziness (17% incidence) and somnolence (12%)—but occur at lower doses due to increased potency . Renal excretion remains the primary elimination pathway, necessitating dose adjustments in patients with CrCl <60 mL/min .

Challenges and Future Directions

Despite promising preclinical results, 4-methylpregabalin faces hurdles:

-

Stereochemical Purity: Scalability of the squaramide-catalyzed process remains unproven; catalyst recycling and solvent recovery require optimization .

-

Patent Landscape: With pregabalin’s 2018 patent expiration, developing cost-effective synthetic routes is critical for commercial viability .

-

Clinical Data Gap: No Phase I trials have been reported as of 2025, delaying potential regulatory submissions .

Future research should prioritize enantioselective crystallization methods and in vivo toxicology studies. Computational modeling of transporter interactions could guide further structural modifications to enhance CNS bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume